

application of Methyl 3-amino-5-bromopicolinate in drug discovery

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Compound of Interest

Compound Name: **Methyl 3-amino-5-bromopicolinate**

Cat. No.: **B1392811**

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An In-Depth Guide to the Application of **Methyl 3-amino-5-bromopicolinate** in Drug Discovery

Foreword for the Modern Medicinal Chemist

In the intricate chess game of drug discovery, the selection of a starting scaffold is a move that dictates the entire match. A well-chosen building block offers versatility, strategic reactive handles, and a structural foundation predisposed to favorable interactions with biological targets. **Methyl 3-amino-5-bromopicolinate** is one such power piece. This substituted pyridine derivative is more than a simple intermediate; it is a highly functionalized and strategically designed scaffold, primed for the rapid generation of molecular diversity. Its inherent features—a nucleophilic amino group, a versatile bromine atom ready for cross-coupling, and a modifiable methyl ester—make it an invaluable asset in the synthesis of compound libraries aimed at complex targets, particularly protein kinases. This guide provides senior researchers and drug development professionals with a comprehensive overview of its strategic application, detailed experimental protocols, and the underlying chemical logic that makes it a cornerstone of modern medicinal chemistry.

Physicochemical Properties at a Glance

A foundational understanding of a reagent's properties is critical for its effective use in synthesis. The table below summarizes the key physicochemical characteristics of **Methyl 3-amino-5-bromopicolinate**.

Property	Value
CAS Number	1072448-08-8 [1] [2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂ [1] [2]
Molecular Weight	231.05 g/mol [1] [2]
Boiling Point	371.9 ± 37.0 °C (Predicted) [1] [3]
Density	1.662 ± 0.06 g/cm ³ (Predicted) [1] [3]
pKa	0.30 ± 0.10 (Predicted) [1] [3]

The Strategic Value of a Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved drugs.[\[4\]](#) **Methyl 3-amino-5-bromopicolinate** leverages this core, presenting three distinct points for chemical diversification. The strategic arrangement of these functional groups allows for a controlled, stepwise synthesis of complex molecules, enabling systematic exploration of a target's chemical space.

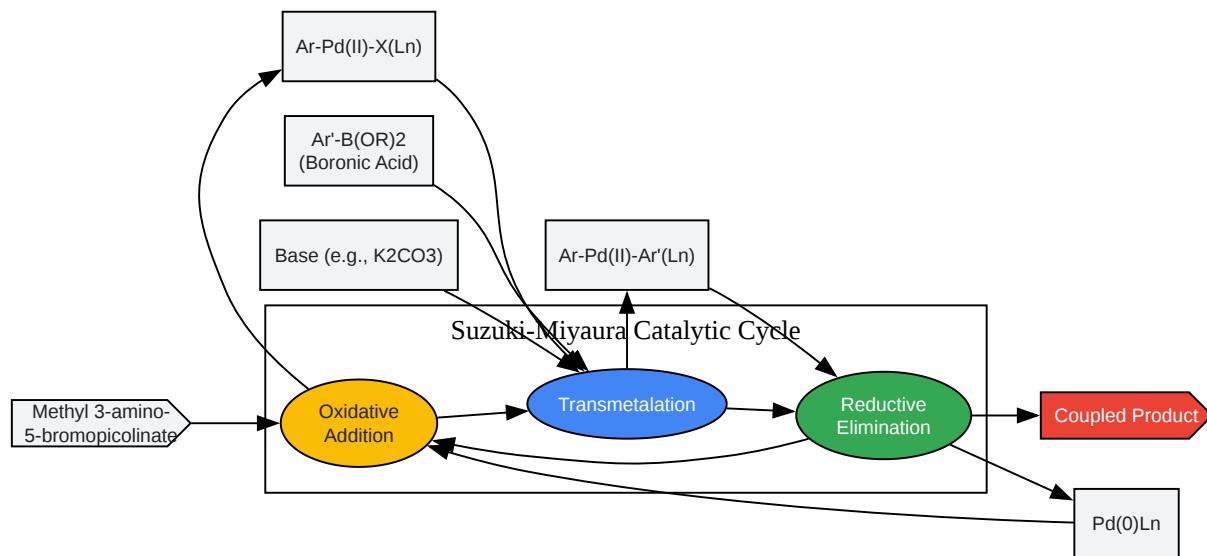
- The Bromine Atom (Position 5): This is arguably the most powerful feature for generating molecular complexity. It serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a vast array of aryl and heteroaryl moieties, which is a cornerstone strategy for building the biaryl structures common in kinase inhibitors.[\[5\]](#)[\[6\]](#)
- The Amino Group (Position 3): The primary amine is a critical pharmacophoric element. It can act as a hydrogen bond donor, forming key interactions with protein residues, particularly in the hinge region of kinase ATP-binding sites. Furthermore, its nucleophilicity allows for straightforward derivatization via acylation, sulfonylation, or reductive amination to probe structure-activity relationships (SAR).
- The Methyl Ester (Position 2): This group provides another point of modification. It can serve as a hydrogen bond acceptor in its current form or be easily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a versatile intermediate for amide bond formation, a

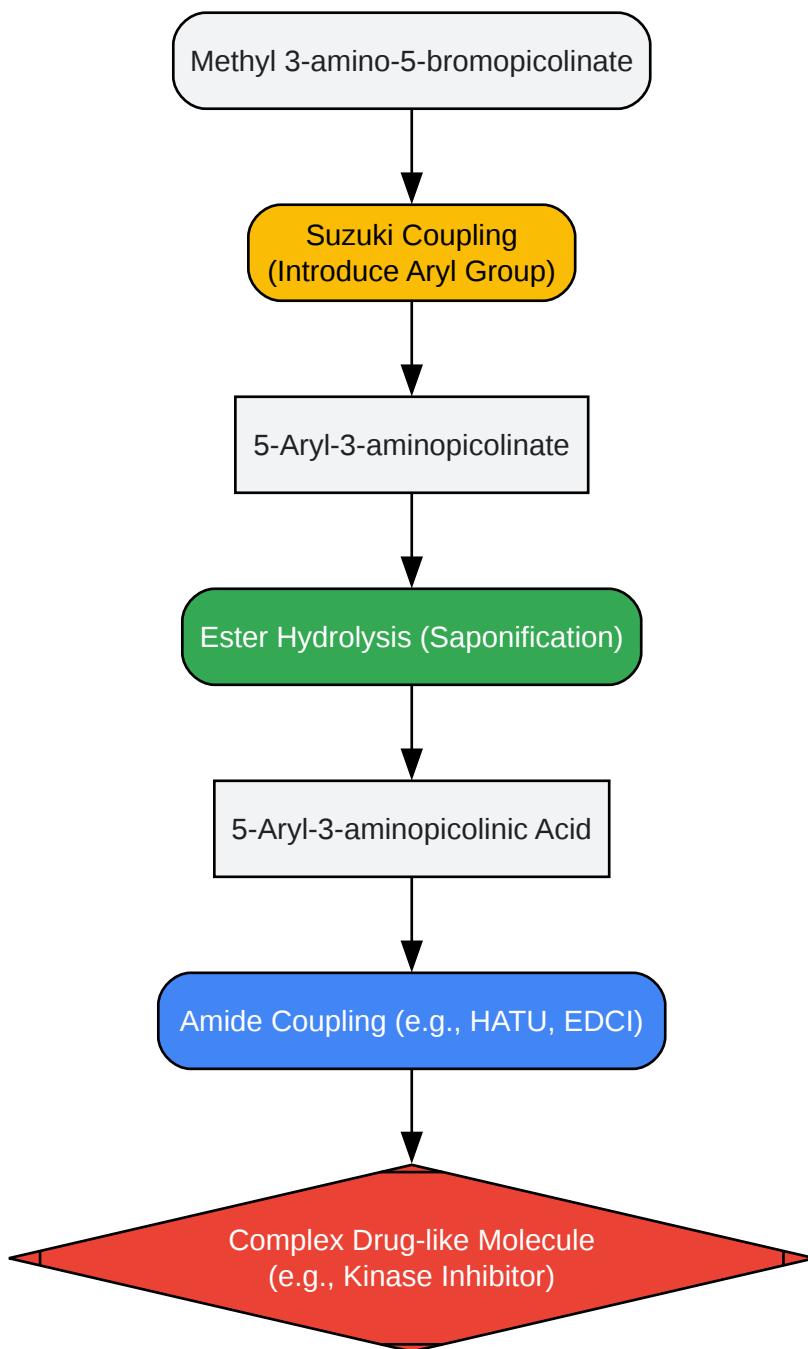
crucial step for linking fragments or modulating the pharmacokinetic properties of the final compound.

Caption: Key reactive sites on **Methyl 3-amino-5-bromopicolinate** for diversification.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl scaffolds in drug discovery.^[5] Its tolerance for a wide range of functional groups makes it ideal for use with complex building blocks like **Methyl 3-amino-5-bromopicolinate**. The primary challenge with this substrate is the potential for the 3-amino group to coordinate with the palladium catalyst, inhibiting the catalytic cycle. Therefore, the judicious selection of ligands, base, and reaction conditions is paramount for achieving high yields.^[5]





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